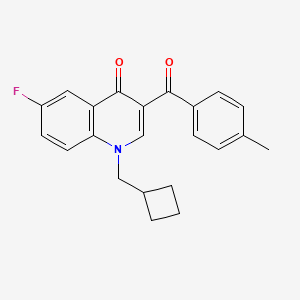
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as CBM-F-MBQ, is a synthetic, small molecule inhibitor of protein kinases. It is a member of the quinoline family of compounds, which are widely studied for their potential therapeutic applications. CBM-F-MBQ is a potent inhibitor of several protein kinases, including p38, c-Src, and JAK2. It has been widely used in laboratory experiments to study the effects of protein kinase inhibition on cell signaling pathways.
Mécanisme D'action
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of protein kinases. It binds to the active site of the kinase, preventing the kinase from binding to its substrate and thus inhibiting its activity. This mechanism of action is similar to that of other small molecule inhibitors of protein kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several protein kinases, including p38, c-Src, and JAK2. Inhibition of these kinases has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory pathways, the regulation of cell growth and differentiation, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a potent inhibitor of several protein kinases, and it is relatively easy to synthesize and purify. Furthermore, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, the use of this compound in laboratory experiments is limited by its relatively high cost and its potential to interfere with other biochemical pathways.
Orientations Futures
There are several potential future directions for the use of 1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in scientific research. These include further investigation into its effects on cell signaling pathways, its potential use as a therapeutic agent, and its potential use in drug discovery and development. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. A common method is the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl bromide in the presence of a base such as pyridine. The resulting product is then purified by recrystallization or chromatography. Other methods of synthesis include the reaction of cyclobutylmethyl bromide with 4-methylbenzoyl fluoride, or the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl iodide.
Applications De Recherche Scientifique
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its potent inhibitory activity against several protein kinases. It has been used to study the effects of protein kinase inhibition on cell signaling pathways, and has been used in laboratory experiments to investigate the effects of various drugs on these pathways. It has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-16(8-6-14)21(25)19-13-24(12-15-3-2-4-15)20-10-9-17(23)11-18(20)22(19)26/h5-11,13,15H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBUWYUCCAADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

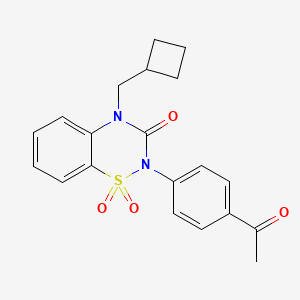
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
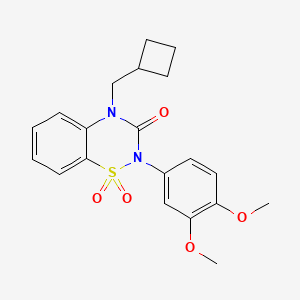
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
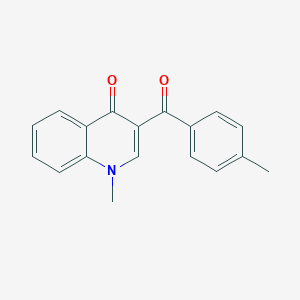
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)


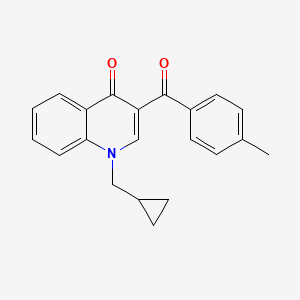

![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)
